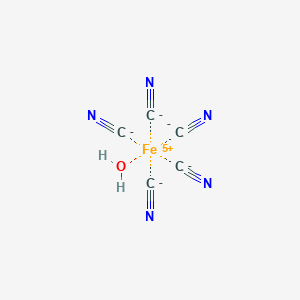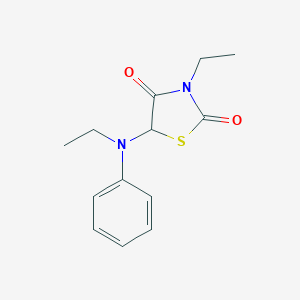
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione, also known as EEDQ, is a chemical compound that is widely used in scientific research for its ability to modify proteins and peptides. EEDQ is a potent cross-linking agent that is used to link amino groups in proteins and peptides, which makes it an important tool in the study of protein structure and function. In
作用機序
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione works by cross-linking amino groups in proteins and peptides. It reacts with the amino group of one amino acid residue and the carboxyl group of another, forming a covalent bond between the two residues. This creates a bridge between the two residues, which can be used to study protein structure and function.
Biochemical and Physiological Effects:
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has no known physiological effects as it is not used in drug development. However, it has been shown to have significant biochemical effects on proteins and peptides. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has been shown to modify the activity of enzymes, alter protein conformation, and affect protein-protein interactions.
実験室実験の利点と制限
The advantages of using 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in lab experiments are its ability to modify proteins and peptides, its ease of use, and its relatively low cost. However, there are also limitations to its use. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be toxic to cells, and it can also modify proteins and peptides in unintended ways. Additionally, the cross-linking reaction can be difficult to control, which can lead to inconsistent results.
将来の方向性
There are several future directions for the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the development of new cross-linking reagents that are less toxic and more specific. Another area of interest is the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in the study of protein-protein interactions in living cells. Finally, 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione could be used in the development of new protein-based therapeutics, such as antibody-drug conjugates.
合成法
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be synthesized by reacting ethyl chloroformate with ethylaniline in the presence of sodium hydride. The resulting product is then reacted with thiosemicarbazide to produce 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione. The synthesis method for 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is used extensively in scientific research for its ability to modify proteins and peptides. It is commonly used in cross-linking experiments to study protein-protein interactions, protein-ligand interactions, and protein structure and function. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is also used in the synthesis of peptide conjugates and as a coupling reagent in peptide synthesis.
特性
製品名 |
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC名 |
3-ethyl-5-(N-ethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14(10-8-6-5-7-9-10)12-11(16)15(4-2)13(17)18-12/h5-9,12H,3-4H2,1-2H3 |
InChIキー |
HYOKUJCWXAICPQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
正規SMILES |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)
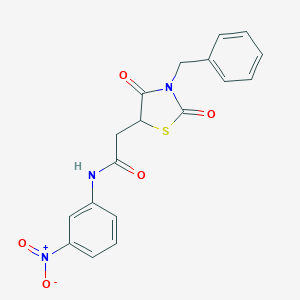
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
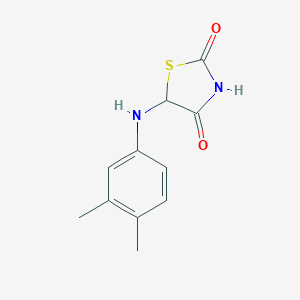
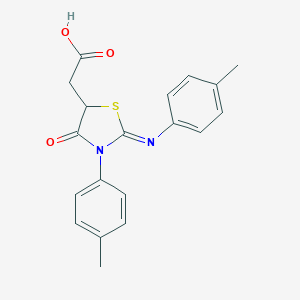

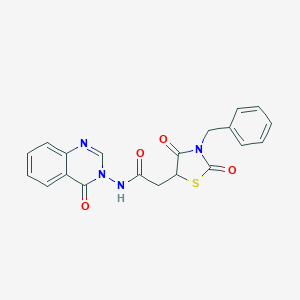
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)

